REACTION_CXSMILES
|
[C:1](=[O:8])([O:5][CH2:6][CH3:7])OCC.C[O-].[Na+].[Br:12][C:13]1[CH:18]=[CH:17][C:16]([NH:19]CCO)=[CH:15][C:14]=1[CH3:23].[Cl-].[NH4+]>CO>[Br:12][C:13]1[CH:18]=[CH:17][C:16]([N:19]2[CH2:7][CH2:6][O:5][C:1]2=[O:8])=[CH:15][C:14]=1[CH3:23] |f:1.2,4.5|
|
Name
|
|
Quantity
|
18 mL
|
Type
|
reactant
|
Smiles
|
C(OCC)(OCC)=O
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
1.21 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C=C1)NCCO)C
|
Name
|
|
Quantity
|
1.1 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
16 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Type
|
CUSTOM
|
Details
|
with stirring at 110° C. for 15 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
STIRRING
|
Details
|
with stirring at 110° C. for one hour
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic phase was sequentially washed with water and saturated brine
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was triturated with hexane
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C=C1)N1C(OCC1)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 989 mg | |
YIELD: PERCENTYIELD | 73% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |